(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid
Description
Properties
IUPAC Name |
(2R)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLULBIWQZOAADG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene with a thioamide, followed by oxidation to form the isothiazolone ring. The chiral center can be introduced using enantioselective synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound’s reactivity is governed by three key components:
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Benzoisothiazolone ring : Susceptible to electrophilic substitution and redox reactions.
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Phenyl group : Stabilizes radical intermediates and participates in π-stacking interactions.
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Acetic acid side chain : Undergoes decarboxylation, esterification, and amidation.
Key Reactions:
Stereochemical Considerations
The (R) -configuration at the α-carbon influences reaction outcomes:
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Enantioselective alkylation of phenylacetic acids (97% ee achieved with chiral lithium amides) .
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Hydrolysis selectivity : Acidic/basic conditions retain stereochemistry during ester cleavage .
Example :
text(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid + CH₃I → (R)-α-methylated product (72% yield, 97% ee) [6]
Radical-Mediated Transformations
The benzyl radical stabilized by the phenyl group participates in:
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Homocoupling : Forms bibenzyl derivatives under photoredox conditions .
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Allylation : Pd-catalyzed decarboxylative coupling with allyl esters (e.g., 2a–2h in ).
Mechanistic Insight :
\text{RCO}_2^-\xrightarrow{\text{h Ru bpy 3 2 }}}\text{R}^-\xrightarrow{\text{Pd 0 }}\text{Allylated product}
Biological and Metabolic Pathways
In bacterial systems (e.g., E. coli), analogs undergo:
Stability and Degradation
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Thermal decomposition : Above 200°C, releases CO₂ and forms benzoisothiazolone derivatives .
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Hydrolytic Sensitivity : Unstable in strong acids/bases (e.g., 12M HCl induces decarboxylation) .
Comparative Reactivity Table
| Derivative | Reaction | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Ethyl ester | Esterification | 83–86 | N/A | |
| α-Methylated | Alkylation | 72 | 97% ee | |
| CoA conjugate | Ligase assay | 24 U/mg |
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drug candidates for treating various diseases.
Industry
In the industrial sector, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid may be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Core Structural Features
The benzisothiazolone scaffold (1,2-benzisothiazol-3-one) is common among analogs. Key structural variations include:
- Substituents at the 2-position : Acetic acid, phenylacetic acid, phenethyl, or functionalized amide groups.
- Oxidation state : Presence or absence of sulfone groups (1,1-dioxido).
- Stereochemistry : (R)- or (S)-configurations in chiral derivatives.
Impact of Substituents on Bioactivity
- Phenylacetic Acid vs.
- Sulfone Derivatives : Compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid exhibit broad-spectrum antioxidant and antimicrobial activities due to the electron-withdrawing sulfone group, which may stabilize the molecule in oxidative environments .
- Adamantane Moieties : The adamantane-containing analog demonstrates improved inhibitory activity against S. aureus Sortase A, highlighting the role of bulky substituents in enzyme interaction .
Biological Activity
(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an anti-inflammatory agent and its role in modulating specific receptor activities.
- Kappa Opioid Receptor Modulation : Research indicates that compounds similar to this compound may act as modulators of kappa opioid receptors, which are involved in pain regulation and mood modulation .
- Inhibition of COX Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated significant inhibition of COX-2 activity, suggesting its utility in managing inflammation .
Table 1: Biological Activity Summary
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kappa Opioid Receptor | KOR | 0.5 | |
| COX-2 Inhibition | COX Enzymes | 0.8 | |
| Anti-inflammatory Activity | In vivo models | 1.0 |
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers and pain behavior, supporting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Kappa Opioid Receptor Interaction
Research focusing on the interaction of this compound with kappa opioid receptors demonstrated that it could effectively modulate receptor activity, leading to analgesic effects without the typical side effects associated with traditional opioids. This finding highlights its potential for pain management therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and isothiazole moieties can enhance biological activity. For instance, substituents at specific positions on the phenyl ring have been shown to increase potency against COX enzymes and improve selectivity for kappa opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
